2-(((5-(isopropylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine
Description
The compound 2-(((5-(isopropylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine is a heterocyclic molecule featuring a pyrimidine core (4,6-dimethyl substitution) linked via a thioether bridge to a 1,2,4-triazole ring. The triazole moiety is substituted with an isopropylthio group and a 3-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thioether linkages may influence redox activity or metal-binding properties .
Properties
IUPAC Name |
4,6-dimethyl-2-[[5-propan-2-ylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5S2/c1-11(2)29-18-26-25-16(10-28-17-23-12(3)8-13(4)24-17)27(18)15-7-5-6-14(9-15)19(20,21)22/h5-9,11H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMFWKABBOSYBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(((5-(isopropylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine” typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the isopropylthio and trifluoromethylphenyl groups. The final step usually involves the formation of the pyrimidine ring and the attachment of the dimethyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the sulfur atoms.
Reduction: Reduction reactions could be used to modify the triazole or pyrimidine rings.
Substitution: Various substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound might be investigated for similar activities.
Medicine
In medicine, the compound could be explored for its potential as a pharmaceutical agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
Industrially, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “2-(((5-(isopropylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine” would depend on its specific biological activity. Generally, triazole derivatives interact with enzymes or receptors in the body, inhibiting or modulating their activity. The molecular targets could include proteins involved in cell signaling, metabolism, or DNA replication.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Scaffolds
Triazole-Pyrimidine Hybrids
The target compound shares structural homology with 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione (), which contains a pyrimidine-thioether-linked oxadiazole-thione. Key differences include:
- Triazole vs.
- Substituent Effects : The 3-(trifluoromethyl)phenyl group in the target compound introduces steric bulk and electron-withdrawing effects, contrasting with the simpler phenacyl derivatives in . This could modulate solubility (logP) and bioavailability .
Fluorophenyl-Substituted Triazoles
A structurally similar compound from , 5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-4-(4-fluorophenyl)-1,2,4-triazole-3-thiol , differs in its substituents:
- 4-Fluorophenyl vs. 3-(Trifluoromethyl)phenyl : The fluorine atom in offers moderate electronegativity, while the trifluoromethyl group in the target compound provides stronger electron-withdrawing effects and greater hydrophobicity, which may improve membrane permeability .
- Thiol vs. Thioether : The thiol group in could confer higher reactivity in redox environments, whereas the thioether in the target compound may enhance stability under physiological conditions .
Table 1: Comparative Properties of Triazole-Pyrimidine Derivatives
*logP values estimated via computational methods (e.g., XLogP3).
Key Findings:
Methodological Considerations in Similarity Assessment
Comparative analyses rely on molecular descriptors such as:
- Structural Fingerprints : Tanimoto coefficients or MACCS keys to quantify overlap in functional groups .
- Pharmacophore Modeling: Alignment of hydrogen-bond acceptors/donors and hydrophobic regions (e.g., trifluoromethyl groups) .
For example, the target compound’s thioether and trifluoromethyl groups align with pharmacophores observed in antiviral triazoles, but its larger steric profile may reduce similarity scores compared to simpler analogs .
Biological Activity
The compound 2-(((5-(isopropylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, including antimicrobial and herbicidal activities, based on diverse research findings.
Chemical Structure and Properties
The compound's structure features a triazole and pyrimidine core with various substituents that enhance its biological activity. The inclusion of trifluoromethyl and isopropylthio groups is particularly notable due to their roles in modulating pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H17F3N4OS2 |
| Molecular Weight | 450.5 g/mol |
| CAS Number | 847403-68-3 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing triazole moieties. In particular, derivatives with trifluoromethyl groups have shown significant activity against drug-resistant bacteria such as Staphylococcus aureus (MRSA) and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values as low as 1 µg/mL against MRSA biofilms, indicating potent antibacterial properties .
- Biofilm Eradication : It demonstrated effective biofilm eradication capabilities with a minimum biofilm eradication concentration (MBEC) also at 1 µg/mL .
Herbicidal Activity
The compound has been evaluated for its herbicidal properties, particularly its ability to inhibit phytoene desaturase (PDS), an enzyme critical in plant biosynthesis pathways.
- Post-emergence Herbicidal Activity : Research indicates that the compound exhibits a broader spectrum of herbicidal activity compared to commercial inhibitors like diflufenican, with effective application rates ranging from 375 to 750 g/ha .
- Affinity for PDS : Surface plasmon resonance (SPR) assays revealed that the compound has a comparable binding affinity to PDS as established herbicides, indicating its viability as a candidate for agricultural applications .
Study on Antimicrobial Efficacy
In a controlled study involving various bacterial strains, derivatives of the compound were tested for their growth-inhibitory effects. The results indicated that modifications to the substituents significantly impacted antibacterial potency.
- Findings :
- Compounds with higher lipophilicity showed increased antibacterial activity.
- The presence of alkyl groups enhanced efficacy against MRSA strains.
Study on Herbicidal Performance
A field trial assessed the herbicidal effectiveness of the compound against several weed species. The results demonstrated:
- Efficacy : The compound effectively controlled weed growth at specified dosages.
- Comparison : It outperformed several existing herbicides in terms of both speed and duration of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
